3-Sulfo-taurochenodeoxycholic Acid Disodium Salt
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Overview
Description
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt: is a bile acid derivative that is conjugated with taurine and sulfonated. It is a disodium salt form of taurochenodeoxycholic acid, which is a primary bile acid found in the bile of various animals, including humans. This compound is known for its role in the emulsification and absorption of dietary fats and oils in the intestines. It has a molecular formula of C26H43NNa2O9S2 and a molecular weight of 623.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt typically involves the following steps:
Oxidation of Chenodeoxycholic Acid: Chenodeoxycholic acid is oxidized to form 3-keto-chenodeoxycholic acid.
Sulfonation: The 3-keto-chenodeoxycholic acid is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfo group at the 3-position.
Conjugation with Taurine: The sulfonated intermediate is conjugated with taurine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form taurochenodeoxycholic acid.
Formation of Disodium Salt: Finally, the taurochenodeoxycholic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl group if present.
Substitution: The sulfo group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution Products: Compounds with nucleophilic groups replacing the sulfo group.
Scientific Research Applications
Chemistry:
- Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.
- Employed in the synthesis of complex organic molecules.
Biology:
- Studied for its role in the metabolism and transport of bile acids in biological systems.
- Used in research on bile acid signaling pathways and their effects on cellular processes.
Medicine:
- Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
- Used in the development of drugs targeting bile acid receptors.
Industry:
- Utilized in the formulation of pharmaceuticals and nutraceuticals.
- Applied in the production of emulsifiers and surfactants for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters in the intestines and liver. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates the expression of genes involved in bile acid synthesis and metabolism through activation of nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence various metabolic pathways, including lipid and glucose metabolism .
Comparison with Similar Compounds
Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid without the sulfo group.
Taurocholic Acid: A taurine-conjugated form of cholic acid.
Glycochenodeoxycholic Acid: A glycine-conjugated form of chenodeoxycholic acid.
Uniqueness:
- The presence of the sulfo group in 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt distinguishes it from other bile acid derivatives. This modification enhances its solubility and alters its interaction with bile acid receptors and transporters.
- The sulfonation also impacts its metabolic stability and bioavailability, making it a unique compound for research and therapeutic applications .
Properties
CAS No. |
66874-06-4 |
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Molecular Formula |
C₂₆H₄₃NNa₂O₉S₂ |
Molecular Weight |
623.73 |
Synonyms |
Cholane; Ethanesulfonic Acid Derivative; 2-[[(3α,5β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-,ethanesulfonic Acid, Disodium Salt |
Origin of Product |
United States |
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